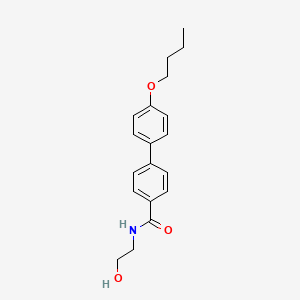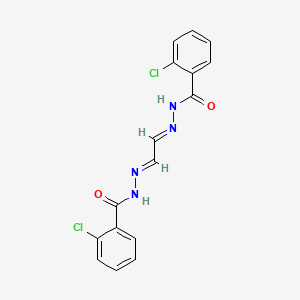![molecular formula C22H24N2O5 B3827696 N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine](/img/structure/B3827696.png)
N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine
Vue d'ensemble
Description
N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine, also known as BIAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BIAA belongs to the class of N-substituted amino acids, which are characterized by the presence of a substituent group on the nitrogen atom of the amino acid. BIAA has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine is not fully understood. However, it is believed that N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine exerts its biological effects through the modulation of various signaling pathways in the body. N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine has also been shown to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in the body.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine has been shown to possess a wide range of biochemical and physiological effects. In particular, N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine has been shown to reduce inflammation, oxidative stress, and neuronal damage in various animal models of neurodegenerative diseases. N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine for lab experiments is its well-established safety profile. N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine has been extensively studied for its toxicity and has been shown to be safe at therapeutic doses. However, one of the limitations of N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine for lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine. One area of research is the development of more efficient synthesis methods for N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine, which may help to improve its availability for research and therapeutic applications. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine, which may help to identify new therapeutic targets for the treatment of neurodegenerative diseases. Finally, the potential use of N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine in combination with other drugs or therapies for the treatment of various diseases and disorders should be explored.
Applications De Recherche Scientifique
N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine has been extensively studied for its potential therapeutic applications in various diseases and disorders. In particular, N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine has also been studied for its potential use in the treatment of ischemic stroke, traumatic brain injury, and spinal cord injury.
Propriétés
IUPAC Name |
2-[[(Z)-2-benzamido-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-14(2)29-18-11-9-16(10-12-18)13-19(21(26)23-15(3)22(27)28)24-20(25)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,23,26)(H,24,25)(H,27,28)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVVUANIJIHQHR-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C(=O)NC(C)C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(/C(=O)NC(C)C(=O)O)\NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(2Z)-2-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]prop-2-enoyl}alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3827628.png)

![N-[(2Z)-3-allyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B3827633.png)
![2-[(4-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B3827641.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3827658.png)
![7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B3827665.png)
![4-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B3827675.png)
![7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3827687.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B3827689.png)
![2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3827698.png)
![N'-[1,3-bis(4-methoxyphenyl)-2-propen-1-ylidene]-3-chlorobenzohydrazide](/img/structure/B3827712.png)
